molecular formula C16H13BrN2O2 B2670294 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1050814-91-9

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2670294
CAS No.: 1050814-91-9
M. Wt: 345.196
InChI Key: QJCQFOMMKAUISI-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is an organic compound that features a bromophenoxy group, a cyanomethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide typically involves the reaction of 2-bromophenol with phenylacetonitrile in the presence of a suitable base to form the intermediate 2-(2-bromophenoxy)phenylacetonitrile. This intermediate is then reacted with an amine, such as N-phenylacetamide, under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The cyanomethyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function. The phenylacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
  • 2-(2-fluorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
  • 2-(2-iodophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Uniqueness

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to improved efficacy in its applications .

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-14-8-4-5-9-15(14)21-12-16(20)19(11-10-18)13-6-2-1-3-7-13/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQFOMMKAUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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